molecular formula C20H14F2N6O3S2 B14109883 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14109883
M. Wt: 488.5 g/mol
InChI Key: VZAGUWDTNWLXIH-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and a difluorobenzamide group.

Preparation Methods

The synthesis of N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The benzothiazole and pyrimidine intermediates are then coupled using a suitable linker, such as an oxoethylthio group.

    Introduction of the Difluorobenzamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyrimidine rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures and pressures.

Scientific Research Applications

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications :

    Medicinal Chemistry: The compound is being investigated for its potential as an anti-inflammatory and anti-tubercular agent. It has shown promising activity in vitro and in vivo against Mycobacterium tuberculosis.

    Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the biological pathways and mechanisms involved in inflammation and infection.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets :

    Enzyme Inhibition: The compound inhibits key enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth and replication.

    Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

    Molecular Docking: Studies have shown that the compound binds to the active sites of target proteins, forming stable complexes that inhibit their function.

Comparison with Similar Compounds

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can be compared with other similar compounds :

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also feature a benzothiazole moiety and have shown anti-inflammatory activity.

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives have been evaluated for their anti-inflammatory properties and COX inhibition.

    Benzothiazole Derivatives: Various benzothiazole derivatives have been synthesized and studied for their antimicrobial and anti-tubercular activities.

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activity.

Properties

Molecular Formula

C20H14F2N6O3S2

Molecular Weight

488.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H14F2N6O3S2/c21-10-6-5-9(7-11(10)22)17(30)26-15-16(23)27-19(28-18(15)31)32-8-14(29)25-20-24-12-3-1-2-4-13(12)33-20/h1-7H,8H2,(H,26,30)(H,24,25,29)(H3,23,27,28,31)

InChI Key

VZAGUWDTNWLXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

Origin of Product

United States

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